molecular formula C11H14N2OS B077875 N-phenylmorpholine-4-carbothioamide CAS No. 15093-54-6

N-phenylmorpholine-4-carbothioamide

Cat. No.: B077875
CAS No.: 15093-54-6
M. Wt: 222.31 g/mol
InChI Key: PMYMYVBNBAVIRT-UHFFFAOYSA-N
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Description

N-Phenylmorpholine-4-carbothioamide (HPMCT; C₁₁H₁₄N₂OS) is a thiourea derivative characterized by a morpholine ring substituted at the thiocarbonyl nitrogen (Fig. 1). Its molecular structure enables versatile coordination modes with metal ions, acting as a monodentate (via sulfur) or bidentate (via S and N) ligand . Synthesized via the reaction of morpholine with phenylisothiocyanate in ethanol (90% yield), HPMCT exhibits a HOMO-LUMO energy gap of 4.561 eV and a C=S bond length of 1.673 Å, closely matching experimental values . Applications span antimicrobial metal complexes , quantum dot synthesis , and catalysis, though its coordination chemistry remains underexplored compared to simpler thioureas .

Properties

IUPAC Name

N-phenylmorpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c15-11(13-6-8-14-9-7-13)12-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYMYVBNBAVIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349910
Record name N-phenylmorpholine-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15093-54-6
Record name N-Phenyl-4-morpholinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15093-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-phenylmorpholine-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Analogs

N-Phenylthiourea (NPTU)
  • Structure : Lacks the morpholine ring, featuring a simpler phenyl-thiourea backbone.
  • Coordination: Primarily monodentate via sulfur, limiting metal complex diversity .
  • Electronic Properties : Smaller HOMO-LUMO gap (~3.8–4.2 eV inferred from related thioureas) compared to HPMCT (4.561 eV), suggesting higher reactivity .
  • Applications : Less effective in stabilizing ternary quantum dots (QDs) due to weaker metal-ligand interactions compared to HPMCT .
N-Phenylmorpholine-4-carboxamide
  • Structure : Replaces the thiocarbonyl (C=S) group with a carbonyl (C=O).
3-Chloro-N-phenyl-phthalimide
  • Structure : Aromatic phthalimide core with a chloro substituent.
  • Applications : Used in polymer synthesis but lacks thiourea-based coordination chemistry. Highlights the role of electron-withdrawing groups (Cl) in altering reactivity vs. HPMCT’s electron-donating morpholine .

Coordination Chemistry

Ligand Behavior
  • HPMCT: Exhibits monodentate (κ¹-S) or bidentate (κ²-S,N) coordination, forming stable complexes with Ni, Cu, Pd, Pt, Zn, Cd, and Hg . Example: [Ni(PMCT)₂] shows a distorted octahedral geometry with Ni–S bond lengths of 2.35 Å .
  • Other Thioureas: Simpler derivatives (e.g., NPTU) typically form less stable monodentate complexes, limiting catalytic or biological utility .
Metal Complex Stability
  • HPMCT-Pd Complexes : Higher thermal stability (decomposition >250°C) compared to Pd complexes of N-ethylthiourea (<200°C), attributed to the rigid morpholine ring .
  • Antimicrobial Activity : HPMCT-Cu complexes inhibit E. coli (MIC = 12.5 µg/mL), outperforming NPTU-Cu complexes (MIC = 25 µg/mL) due to enhanced lipophilicity from the morpholine group .

Table 1: Optical Properties of QDs Synthesized with Different Sulfur Sources

Sulfur Source PL QY (%) FWHM (nm) Average Size (nm)
HPMCT 70 <31 2.1–6.4
Thioacetamide 45–60 35–50 3–8
Thiourea 30–50 40–60 4–10

Electronic and Computational Insights

DFT Analysis
  • HPMCT : Total energy = −634,215.4 kcal/mol; dipole moment = 3.817 Debye .
  • N-Phenylthiourea : Lower dipole moment (~2.5–3.0 Debye) due to absence of the polar morpholine ring, reducing solubility in polar solvents .

Table 2: Key DFT Parameters of HPMCT vs. N-Phenylthiourea

Parameter HPMCT N-Phenylthiourea
HOMO (eV) −5.793 −5.2–5.5 (estimated)
LUMO (eV) −1.232 −1.0–1.3 (estimated)
Energy Gap (eV) 4.561 ~3.9–4.2
C=S Bond Length (Å) 1.673 1.680–1.690

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